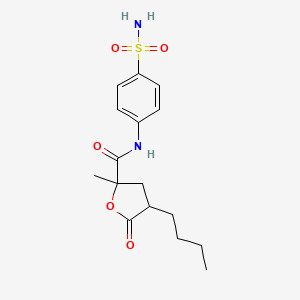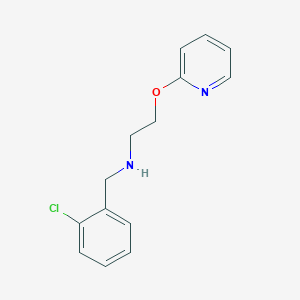
4-butyl-2-methyl-5-oxo-N-(4-sulfamoylphenyl)oxolane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butyl-2-methyl-5-oxo-N-(4-sulfamoylphenyl)oxolane-2-carboxamide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a butyl group, a methyl group, an oxo group, and a sulfamoylphenyl group. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.
Métodos De Preparación
The synthesis of 4-butyl-2-methyl-5-oxo-N-(4-sulfamoylphenyl)oxolane-2-carboxamide typically involves multiple steps. One common method includes the reaction of a suitable oxolane derivative with a sulfamoylphenyl amine under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods are designed to optimize reaction conditions and minimize waste, making the process more environmentally friendly and cost-effective .
Análisis De Reacciones Químicas
4-butyl-2-methyl-5-oxo-N-(4-sulfamoylphenyl)oxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include specific solvents, temperatures, and catalysts to ensure the desired transformations occur efficiently. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
4-butyl-2-methyl-5-oxo-N-(4-sulfamoylphenyl)oxolane-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: It may be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Mecanismo De Acción
The mechanism of action of 4-butyl-2-methyl-5-oxo-N-(4-sulfamoylphenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate. Alternatively, it may bind to receptors and modulate their activity, leading to changes in cellular signaling pathways .
Comparación Con Compuestos Similares
Similar compounds to 4-butyl-2-methyl-5-oxo-N-(4-sulfamoylphenyl)oxolane-2-carboxamide include other oxolane derivatives and sulfamoylphenyl compounds. These compounds share structural similarities but may differ in their specific functional groups or substituents. The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties .
Some similar compounds include:
Propiedades
Fórmula molecular |
C16H22N2O5S |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
4-butyl-2-methyl-5-oxo-N-(4-sulfamoylphenyl)oxolane-2-carboxamide |
InChI |
InChI=1S/C16H22N2O5S/c1-3-4-5-11-10-16(2,23-14(11)19)15(20)18-12-6-8-13(9-7-12)24(17,21)22/h6-9,11H,3-5,10H2,1-2H3,(H,18,20)(H2,17,21,22) |
Clave InChI |
GZQIUADRVOTUNV-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CC(OC1=O)(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[({2-[(4-Fluorobenzyl)oxy]naphthalen-1-yl}methyl)amino]-2-(morpholin-4-yl)benzoic acid](/img/structure/B12485959.png)
![2-Chloro-5-{[(3,4-dimethoxyphenyl)carbonyl]amino}benzoic acid](/img/structure/B12485961.png)

![1-{2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12485979.png)
![Propyl 2-(morpholin-4-yl)-5-{[(4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B12485991.png)

![2-chloro-5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-N-phenylbenzenesulfonamide](/img/structure/B12485997.png)
![4-(5-methylthiophen-2-yl)-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12486002.png)



![5-({3-Methoxy-4-[(2-methylbenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12486030.png)
![2,4-diamino-5-(3-fluorophenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12486036.png)
![2-phenoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide](/img/structure/B12486043.png)
